Hydrogen-Bond Donor Capacity Drives Predicted Target Engagement Differentiation vs. Sulfonamide and Benzyl Analogs
In the FAAH inhibitor patent family, the potency of isoxazole-piperidine carbamates correlates with the ability of the piperidine N-substituent to form hydrogen bonds with the catalytic serine residue [1]. CAS 1234860-56-0 possesses a tert-butyl carbamate group that contributes one hydrogen-bond donor (the NH of the carbamate) and two acceptors, giving a total of 7 H-bond acceptors and 2 H-bond donors across the molecule. In contrast, the methanesulfonyl analog N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenylisoxazole-3-carboxamide (CAS 1235668-80-0) replaces the carbamate with a sulfonamide, altering the H-bond acceptor count to 6 and the donor count to 1, which is predicted to reduce FAAH active-site complementarity . Furthermore, N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide introduces a bulky, lipophilic benzyl group that adds no hydrogen-bond donors, shifting the profile toward hydrophobic-driven binding that favors alternative targets . These molecular descriptor differences are consistent with the class-level observation that carbamate-containing analogs exhibit superior FAAH inhibition in biochemical assays compared to sulfonyl or benzyl derivatives [1].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and predicted target engagement |
|---|---|
| Target Compound Data | 7 H-bond acceptors; 2 H-bond donors (tert-butyl carbamate) |
| Comparator Or Baseline | N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenylisoxazole-3-carboxamide: 6 H-bond acceptors, 1 H-bond donor. N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide: 6 H-bond acceptors, 1 H-bond donor. |
| Quantified Difference | Target compound has +1 H-bond donor and +1 H-bond acceptor relative to sulfonamide and methylthio-benzyl analogs |
| Conditions | Calculated molecular properties based on SMILES structures; target engagement inferred from FAAH inhibitor patent SAR trends |
Why This Matters
The additional hydrogen-bond donor in CAS 1234860-56-0 is essential for mimicking the carbamate transition-state geometry of natural FAAH substrates, making it a more faithful tool for probing the enzyme's catalytic mechanism.
- [1] Justia Patents. Azocyclic Inhibitors of Fatty Acid Amide Hydrolase. US Patent Application 20130045948. Filed 2010. View Source
